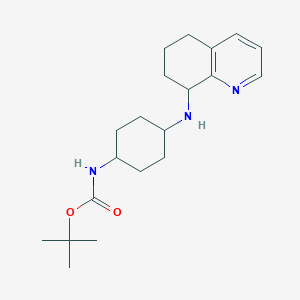
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted isoxazole ring and a chloro-substituted acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a nitrile oxide.
Bromination: The isoxazole ring is then brominated using a brominating agent like bromine or N-bromosuccinimide.
Acetamide Formation: The brominated isoxazole is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the bromo or chloro groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromo or chloro groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- involves its interaction with specific molecular targets. The bromo and chloro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can interact with nucleophilic sites in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(4-bromo-3-methylphenyl)-2-chloro-
- Acetamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-bromo-
- Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-fluoro-
Uniqueness
Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is unique due to the specific combination of bromo and chloro substituents on the isoxazole and acetamide groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
649701-21-3 |
|---|---|
Molekularformel |
C6H6BrClN2O2 |
Molekulargewicht |
253.48 g/mol |
IUPAC-Name |
N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-2-chloroacetamide |
InChI |
InChI=1S/C6H6BrClN2O2/c1-3-5(7)6(12-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11) |
InChI-Schlüssel |
HCTNKQJULAZSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1Br)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)




